2,2-Dimethyl-N-(2-phenylethyl)propanamide
Overview
Description
2,2-Dimethyl-N-(2-phenylethyl)propanamide is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by its unique structure, which includes a dimethylpropanamide backbone with a phenylethyl substituent
Mechanism of Action
Target of Action
As an amide derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
2,2-Dimethyl-N-(2-phenylethyl)propanamide (DMPP) is known to react with hydrochloric acid to form an ester, which then reacts with a base to form an amide . This reaction sequence can be used for the synthesis of a variety of organic compounds .
Biochemical Pathways
Amides, in general, can participate in various organic processes to form other useful compounds for synthesis .
Pharmacokinetics
It is soluble in solvents such as ether and chloroform but insoluble in water and hydrocarbons , which may influence its bioavailability and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of DMPP. For instance, its reaction with hydrochloric acid to form an ester can be carried out unicellularly or in the presence of a solvent, such as water or alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide typically involves the reaction of 2-phenylethylamine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: N-substituted amides.
Scientific Research Applications
2,2-Dimethyl-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
- 2,2-Dimethyl-N-phenethylpropionamide
- 2,2-Dimethyl-N-(1-phenylethyl)propanamide
- 2,2-Dimethyl-N-benzylpropanamide
Comparison: 2,2-Dimethyl-N-(2-phenylethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity due to the presence of the phenylethyl group, which can enhance its interaction with certain molecular targets .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFPUJKBRCPGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338085 | |
Record name | N-phenylethylpivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62056-54-6 | |
Record name | N-phenylethylpivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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